Silane, (butoxymethyl)trimethyl-
Description
Silane, (butoxymethyl)trimethyl- is an organosilicon compound with the molecular formula C₈H₂₀OSi (assuming a butoxymethyl group attached to a trimethylsilane core). Its structure consists of a silicon atom bonded to three methyl groups and one butoxymethyl group (-CH₂-O-C₄H₉). This compound is typically used in organic synthesis, surface modification, and as a coupling agent due to its hydrolytic stability and ability to form stable siloxane bonds.
Properties
CAS No. |
18246-52-1 |
|---|---|
Molecular Formula |
C8H20OSi |
Molecular Weight |
160.33 g/mol |
IUPAC Name |
butoxymethyl(trimethyl)silane |
InChI |
InChI=1S/C8H20OSi/c1-5-6-7-9-8-10(2,3)4/h5-8H2,1-4H3 |
InChI Key |
LHBBBFDSXZFDTA-UHFFFAOYSA-N |
SMILES |
CCCCOC[Si](C)(C)C |
Canonical SMILES |
CCCCOC[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Silane, (butoxymethyl)trimethyl- and analogous organosilanes:
Structural and Functional Analysis
Substituent Effects on Reactivity: Butoxymethyl vs. Alkoxy Groups: Compared to butan-2-yloxy(trimethyl)silane (sec-butoxy group), the butoxymethyl group in the target compound introduces a methylene (-CH₂-) spacer between the silicon and oxygen. This increases flexibility and may enhance hydrolytic stability, making it more suitable for prolonged applications in humid environments . Ether vs. Halogen/Hydrocarbon Chains: Unlike halogenated derivatives (e.g., bromomethyl or iodo-butynyl silanes), the ether-linked butoxymethyl group lacks electrophilic sites, reducing reactivity in substitution reactions. However, this makes it ideal for non-covalent surface modifications (e.g., silanization of glass or nanoparticles) .
Thermal and Chemical Stability :
- The butoxymethyl group’s ether linkage provides moderate thermal stability (predicted decomposition temperature: ~200–250°C), similar to butan-2-yloxy(trimethyl)silane .
- Halogenated analogs (e.g., bromomethyl silane) exhibit lower thermal stability due to the labile C-Br bond but higher reactivity in synthetic transformations .
Applications in Organic Synthesis :
- Butoxymethyltrimethylsilane is hypothesized to act as a protecting group for alcohols or thiols, akin to trimethylsilyl (TMS) ethers but with enhanced lipophilicity from the butoxy chain.
- In contrast, 1-butynyltrimethylsilane is employed in alkyne-azide cycloadditions (click chemistry) or palladium-catalyzed couplings due to its terminal alkyne moiety .
Research Findings and Data Tables
Spectroscopic Data Comparison
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